molecular formula C13H23F3N2O2 B6637122 N-tert-butyl-2-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]propanamide

N-tert-butyl-2-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]propanamide

Numéro de catalogue B6637122
Poids moléculaire: 296.33 g/mol
Clé InChI: GBKSQCUZQZCOLV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-tert-butyl-2-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]propanamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has been shown to have potent activity against a number of different cancer cell lines, making it a promising candidate for further research and development.

Mécanisme D'action

TAK-659 works by inhibiting the activity of a protein called Bruton's tyrosine kinase (BTK), which is involved in the signaling pathways that control the growth and survival of cancer cells. By blocking BTK activity, TAK-659 can prevent the growth and spread of cancer cells, making it a promising therapeutic agent for the treatment of cancer.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, TAK-659 has also been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the activation of immune cells, which could be useful in the treatment of autoimmune diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of TAK-659 is its potency against a wide range of cancer cell lines. This makes it a promising candidate for further research and development as a cancer therapeutic. However, there are also some limitations to the use of TAK-659 in lab experiments, including its relatively short half-life and the need for further optimization of dosing regimens.

Orientations Futures

There are several potential future directions for the research and development of TAK-659. One area of interest is the use of this compound in combination with other cancer therapeutics, such as chemotherapy or immunotherapy. Another potential direction is the investigation of TAK-659 in the treatment of other diseases, such as autoimmune disorders or inflammatory conditions.
In conclusion, TAK-659 is a promising small molecule inhibitor that has shown potent anti-tumor activity in preclinical models of cancer. Further research and development of this compound could lead to the development of new cancer therapeutics with improved efficacy and safety profiles.

Méthodes De Synthèse

The synthesis of TAK-659 involves several steps, starting with the reaction of 4-hydroxy-4-(trifluoromethyl)piperidine with tert-butyl isocyanate to form the tert-butyl carbamate derivative. This intermediate is then reacted with 2-bromo-2-methylpropanoic acid to produce the final product, TAK-659.

Applications De Recherche Scientifique

TAK-659 has been extensively studied in preclinical models of cancer, where it has been shown to have potent anti-tumor activity. This compound has been shown to inhibit the growth of a number of different cancer cell lines, including those derived from lymphoma, leukemia, and solid tumors.

Propriétés

IUPAC Name

N-tert-butyl-2-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23F3N2O2/c1-9(10(19)17-11(2,3)4)18-7-5-12(20,6-8-18)13(14,15)16/h9,20H,5-8H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKSQCUZQZCOLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)(C)C)N1CCC(CC1)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.